N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic organic compound featuring a triazolothiazole core fused with a fluorinated aromatic system. The molecule comprises a 2-fluorophenyl group attached to the triazolothiazole ring, an ethyl linker, and an ethanediamide moiety terminating in a 2-methoxy-5-methylphenyl substituent. While specific data on its synthesis or biological activity are unavailable in the provided evidence, its design aligns with compounds targeting enzyme inhibition or receptor modulation, likely leveraging fluorine’s electron-withdrawing effects and the methoxy/methyl groups’ steric and solubility contributions.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c1-13-7-8-18(31-2)17(11-13)25-21(30)20(29)24-10-9-14-12-32-22-26-19(27-28(14)22)15-5-3-4-6-16(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNEQFPEHFEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thioethers or amines .
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antibacterial and antifungal agent. In medicine, it shows promise as an anti-inflammatory and antitumor compound. Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in the biological processes it influences. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effects could result from the modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolothiazole-based ethanediamides. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent differences (additional methyl in target vs. ).
†Inferred from structural description in ; exact data unavailable.
Key Structural and Functional Insights
Fluorine Position: The target compound’s 2-fluorophenyl group (ortho position) may induce steric hindrance compared to the 4-fluorophenyl (para) analogs .
Ethanediamide Substituents :
- The 2-methoxy-5-methylphenyl group in the target introduces both electron-donating (methoxy) and hydrophobic (methyl) effects. In contrast, and feature simpler methoxy-phenyl groups (4- and 3-positioned), which may enhance solubility but reduce lipophilicity .
Chlorine and Methyl Modifications :
- The analog includes a 3-chloro-4-methylphenyl group, which significantly increases molecular mass and introduces halogen-based reactivity. The additional methyl on the triazolothiazole core may enhance metabolic stability .
Biological Implications :
- Structural variations correlate with pesticidal activities observed in related triazolothiazoles (e.g., flumetsulam, diclosulam) . Para-substituted fluorine (as in ) likely optimizes target enzyme inhibition, while ortho-substituents (target) may favor steric-driven selectivity.
Research Findings and Limitations
While direct activity data for the target compound are absent, inferences can be drawn from structural analogs:
- Solubility : The 2-methoxy-5-methylphenyl group in the target may improve lipid solubility compared to and , favoring membrane penetration in pesticidal applications.
- Synthetic Complexity : The ortho-fluorine and multi-substituted phenyl groups in the target likely require advanced regioselective synthesis, increasing production costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
